

Using 3-Hydroxy-3-methyl-4-phenoxybutan-2-one as a pharmaceutical intermediate

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Compound of Interest

Compound Name: 3-Hydroxy-3-methyl-4-phenoxybutan-2-one

CAS No.: 13661-92-2

Cat. No.: B3018111

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Application Note: Biocatalytic Synthesis and Application of **3-Hydroxy-3-methyl-4-phenoxybutan-2-one** as a Pharmaceutical Intermediate

Executive Summary

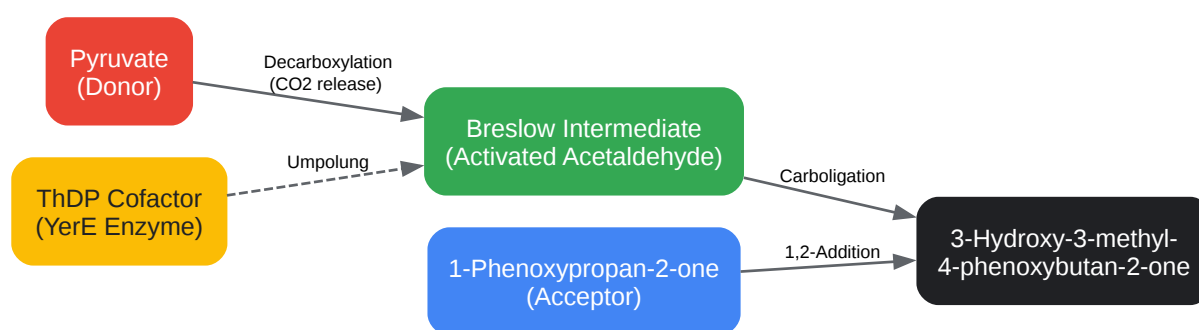
Chiral tertiary alcohols are ubiquitous motifs in natural products and critical building blocks for active pharmaceutical ingredients (APIs) (1)[1]. However, their asymmetric chemical synthesis remains notoriously difficult due to the steric hindrance of the ketone electrophile and the challenge of differentiating two similar alkyl substituents during nucleophilic attack (2)[2]. This application note details the robust, biocatalytic synthesis of **3-hydroxy-3-methyl-4-phenoxybutan-2-one** (CAS: 13661-92-2), an enantioenriched tertiary alcohol, utilizing the thiamine diphosphate (ThDP)-dependent enzyme YerE. By leveraging enzymatic carbonylation, drug development professionals can bypass complex chemical resolutions and directly access this versatile intermediate for downstream derivatization.

Mechanistic Rationale: Overcoming Synthetic Bottlenecks

The enzyme YerE, originally isolated from *Yersinia pseudotuberculosis*, provides an elegant biocatalytic solution to tertiary alcohol synthesis (3)[3]. While most ThDP-dependent decarboxylases strictly accept aldehydes as electrophiles, YerE possesses a unique active site architecture that accommodates isolated ketones, performing an asymmetric crossed aldehyde-ketone carboligation (4)[4].

Causality of the Reaction Design:

- Donor Umpolung: Pyruvate acts as the donor molecule. Upon decarboxylation by the ThDP cofactor, it forms a nucleophilic enamine intermediate (the Breslow intermediate). This effectively reverses the polarity (umpolung) of the naturally electrophilic carbonyl carbon (5) [5].
- Acceptor Specificity: The Breslow intermediate attacks the re-face of the acceptor ketone, 1-phenoxypropan-2-one. The steric constraints of the YerE binding pocket dictate the stereochemical outcome, yielding the tertiary alcohol with up to 91% enantiomeric excess (ee) (3)[3].

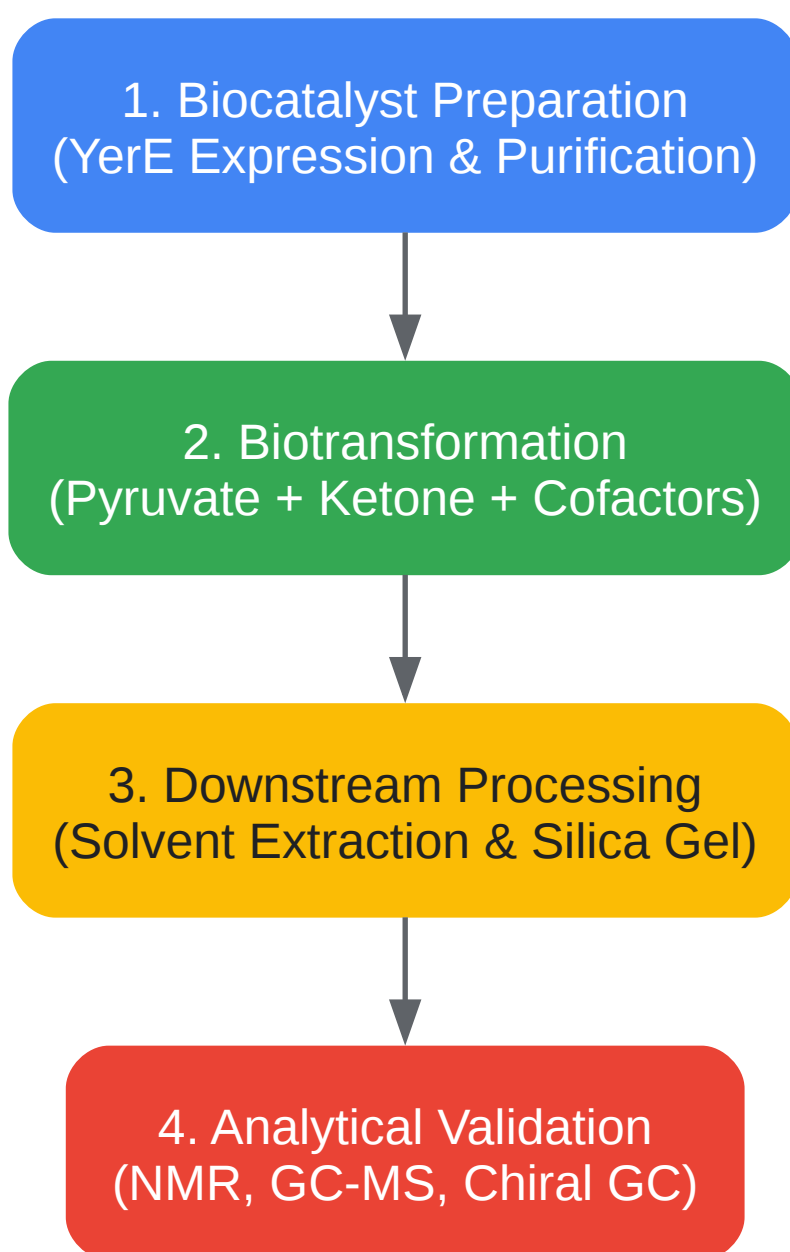


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Figure 1: ThDP-dependent YerE catalyzed carbonylation mechanism forming the tertiary alcohol.

Experimental Protocols: Semi-Preparative Synthesis

To ensure reproducibility and scientific integrity, this protocol is designed as a self-validating system. It requires the parallel synthesis of a chemical racemate to calibrate analytical instruments, ensuring that any reported enantiomeric excess is definitively proven against a baseline.



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Figure 2: Experimental workflow for the biocatalytic synthesis and validation of the intermediate.

Step 1: Biotransformation Setup

- **Buffer Preparation:** Prepare a 50 mM HEPES buffer (pH 7.5). Causality: ThDP-dependent enzymes are highly sensitive to pH fluctuations; pH 7.5 maintains the optimal ionization state for the active site histidine residues.
- **Cofactor Addition:** Supplement the buffer with 2.5 mM MgCl₂ and 0.1 mM ThDP. Causality: Mg²⁺ is strictly required to anchor the ThDP diphosphate moiety to the enzyme's conserved GDG motif. Without it, the enzyme is catalytically dead.
- **Substrate Loading:** Add 1-phenoxypropan-2-one (acceptor, e.g., 4.5 mg for a semi-preparative scale) and sodium pyruvate (donor). Causality: Pyruvate must be supplied in molar excess (typically 3-5 equivalents) to drive the equilibrium forward and compensate for spontaneous, non-productive decarboxylation over time (3)[3].
- **Enzyme Addition:** Introduce purified YerE protein (approx. 15 mg for semi-preparative scale) (3)[3]. Incubate at 25°C with gentle shaking (150 rpm) for 24–48 hours.

Step 2: Downstream Processing

- **Quenching & Extraction:** Quench the reaction by adding an equal volume of ethyl acetate. Vortex vigorously and centrifuge to separate the organic and aqueous layers. Repeat the extraction three times to maximize recovery.
- **Drying:** Dry the combined organic phases over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude extract via silica gel chromatography (Kieselgel 60) using a hexane/ethyl acetate gradient (6)[6]. Monitor fractions via TLC (UV active due to the phenoxy group).

Step 3: Self-Validation (Racemate Control)

Synthesize a racemic standard of **3-hydroxy-3-methyl-4-phenoxybutan-2-one** chemically (e.g., via the addition of methylmagnesium bromide to 1-phenoxybutane-2,3-dione, or similar Grignard approaches) to establish baseline retention times for both enantiomers on chiral stationary phases (3)[3].

Analytical Validation & Data Presentation

Thorough analytical validation is required to confirm the structural identity and stereopurity of the intermediate. The quantitative data below summarizes the expected profile of the purified **3-hydroxy-3-methyl-4-phenoxybutan-2-one** (3)[3].

Analytical Parameter	Expected Value / Description
Molecular Formula	C ₁₁ H ₁₄ O ₃ (7)[7]
Molecular Weight	194.23 g/mol (7)[7]
Enantiomeric Excess (ee)	91% (Determined via chiral HPLC against chemical racemate) (3)[3]
GC-MS (m/z)	194 ([M] ⁺ ; 11.6%), 151 ([M-C ₂ H ₃ O] ⁺ ; 100%), 133 (64.0%), 94 (57.3%), 77 (36.0%) (3)[3]
¹ H NMR (400 MHz, CDCl ₃)	δ 1.47 (s, 3H, CH ₃ COH), 2.35 (s, 3H, CH ₃ C=O), 4.00 (s, 1H, OH), 4.02 (d, J=9.4 Hz, 1H, CH ₂), 4.21 (d, J=9.4 Hz, 1H, CH ₂), 6.85-7.34 (m, 5H, ar-H) (3)[3]
¹³ C NMR (100 MHz, CDCl ₃)	δ 21.7 (CH ₃ COH), 24.6 (CH ₃ C=O), 73.0 (CH ₂), 78.3 (Cq), 114.6, 121.5, 129.5, 158.2 (ar-C), 210.3 (C=O) (3)[3]

Pharmaceutical Applications

The structural topography of **3-hydroxy-3-methyl-4-phenoxybutan-2-one** makes it a highly privileged scaffold in drug discovery. Because it retains an α-acetyl moiety adjacent to the newly formed chiral tertiary alcohol, it serves as a flexible node for divergent synthesis (4)[4]:

- 1,2-Diols: Diastereoselective reduction of the ketone yields highly substituted 1,2-diols, common motifs in antiviral and antifungal agents.
- Vicinal Amino Alcohols: Reductive amination of the ketone provides access to vicinal amino alcohols, structural elements frequently found in beta-blockers and sphingosine analogs.
- Contiguous Stereocenters: Further nucleophilic addition (e.g., via organometallic reagents) to the remaining carbonyl can generate complex molecules with two contiguous tertiary stereocenters, a feat nearly impossible via standard chemical routes (4)[4].

References

- US20110097766A1 - 1,2 - addition of carbonyl compounds using the enzyme yere. Google Patents. [3](#)
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- Enzymatic synthesis of enantiopure alcohols: current state and perspectives. RSC Advances. [2](#)
- Asymmetric Intermolecular Crossed Aldehyde-Ketone Condensation through Enzymatic Carbonylation Reaction. PMC - NIH. [4](#)
- **3-hydroxy-3-methyl-4-phenoxybutan-2-one** (C₁₁H₁₄O₃). BRENDA Enzyme Database. [7](#)

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